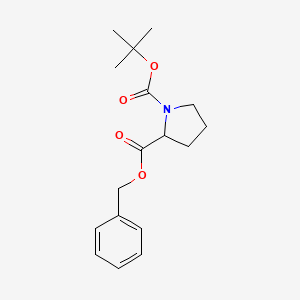![molecular formula C23H21N3O3S B2587395 2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895439-13-1](/img/structure/B2587395.png)
2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a pyridine group, a benzo[d]thiazole group, and two methoxy groups. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzamide, pyridine, and benzo[d]thiazole groups suggests that the molecule may have a planar structure due to the aromatic rings. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
VEGF Inhibition
Research by Borzilleri et al. (2006) identified analogues similar to the specified compound as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant in cancer research, as VEGFR-2 is implicated in tumor angiogenesis (Borzilleri et al., 2006).
Luminescent Properties and Nano-Aggregates
Srivastava et al. (2017) studied compounds structurally similar to the specified molecule and found them to exhibit luminescent properties in both DMF solution and solid state. Their study also highlighted the compounds' ability to form nano-aggregates with enhanced emission (AEE) in certain solutions (Srivastava et al., 2017).
Anti-Inflammatory and Analgesic Properties
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from benzodifurans and found these compounds to exhibit significant anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis and Characterization
The synthesis and characterization of compounds closely related to the specified molecule have been a focus of studies, as observed in Kranjc et al. (2011). These studies contribute to the understanding of chemical properties and potential applications in various fields (Kranjc et al., 2011).
Anticancer Activity
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of compounds structurally similar to the specified molecule and evaluated their anticancer activity. Their research contributes to the development of new anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-4-11-19-20(15)25-23(30-19)26(14-16-8-6-12-24-13-16)22(27)17-9-5-10-18(28-2)21(17)29-3/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDATWJSDNVIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-dodecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2587312.png)
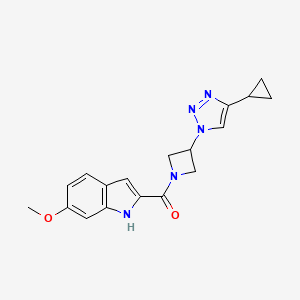
![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2587316.png)
![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)
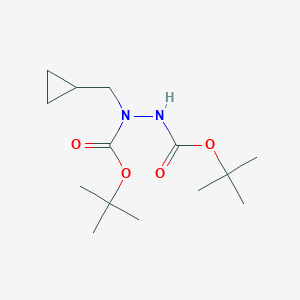
![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)

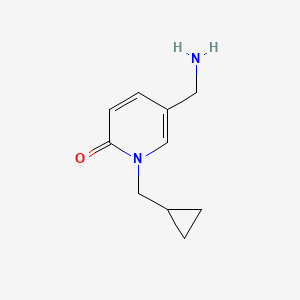
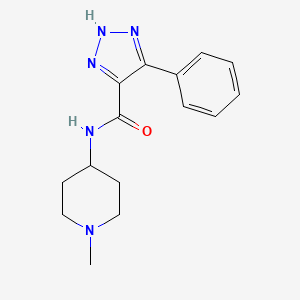
![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)
